molecular formula C11H19NO3 B3027837 Tert-butyl 3-propionylazetidine-1-carboxylate CAS No. 1402238-42-9

Tert-butyl 3-propionylazetidine-1-carboxylate

Cat. No. B3027837
CAS RN: 1402238-42-9
M. Wt: 213.27
InChI Key: WOTIHXGVSYAHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-propionylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It is not intended for human or veterinary use and is used for research purposes.

Scientific Research Applications

Enantioselective Esterification

  • Kinetic Resolution: Tert-butyl alcohol has been used in the kinetic resolution of racemic carboxylic acids through an L-histidine-derived sulfonamide-induced enantioselective esterification reaction, achieving high asymmetric induction (Ishihara et al., 2008).

Organic Synthesis

  • Metal-free Alkoxycarbonylation: It has been involved in metal- and base-free conditions for the preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).
  • Chiral Auxiliary Applications: Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and building block in peptide synthesis (Studer et al., 1995).

Pharmaceutical Intermediates

  • Synthesis of PROTAC Molecule: It plays a role as an intermediate in the synthesis of mTOR-targeted PROTAC molecule PRO1 (Zhang et al., 2022).

Fluorous Synthesis

  • Protecting Groups: Fluorinated analogues of tert-butyl alcohol have been prepared as novel protecting groups for carboxylic acids in fluorous synthesis (Pardo et al., 2001).

Synthesis of Modified Nucleosides

  • Trifluoromethylation: The system CF3SO2Na/tert-butyl-hydroperoxide has been used for the efficient trifluoromethylation of various nucleosides (Musumeci et al., 2013).

Antibacterial Agents

  • Synthesis of Antibacterial Compounds: Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate has been synthesized and evaluated for antibacterial activities (Song et al., 2009).

properties

IUPAC Name

tert-butyl 3-propanoylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-9(13)8-6-12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTIHXGVSYAHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155847
Record name 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402238-42-9
Record name 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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